![molecular formula C12H9F3N2O B2820637 6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 730992-47-9](/img/structure/B2820637.png)
6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .
Scientific Research Applications
Anti-cancer Applications
Molecular modeling and synthesis studies have highlighted derivatives of quinazolinone, such as 2-aryl-6-substituted quinazolinones, for their cytotoxicity and potential anti-tumor mechanisms. These studies emphasize their dual-targeted anti-cancer agent capabilities, leveraging their structure for improved anti-cancer effectiveness (Hour et al., 2013).
Synthesis Techniques
Research into the synthesis of fluorinated quinazolinones and quinoxalines has identified direct methods using trifluoroacetic acid as a source for the trifluoromethyl group. These methods enable the creation of a wide range of fluorinated compounds without the need for catalysts or additives, showcasing the versatility and potential applications of such compounds in medicinal chemistry (Li et al., 2022).
Antibacterial and Antimalarial Potential
Derivatives of quinazolinone have been synthesized and evaluated for their antibacterial activity. These studies have provided insights into the structural requirements for antibacterial efficacy, opening pathways for the development of new antibacterial agents (Singh et al., 2010). Additionally, quinazolines have been explored for their antimalarial activity, identifying promising leads for antimalarial drug development (Mizukawa et al., 2021).
Agricultural Antimicrobial Applications
The synthesis and evaluation of quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety have demonstrated significant antibacterial activities against phytopathogenic bacteria. These findings suggest the potential of such compounds as efficient agricultural antibacterial agents for crop protection, highlighting a novel application area for quinazolinone derivatives (Fan et al., 2019).
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been reported to exhibit antiproliferative activity against various human cancer cell lines . These compounds are often designed as potential inhibitors of specific proteins, such as the Werner (WRN) helicase .
Mode of Action
Quinazoline derivatives often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . For instance, some quinazoline derivatives have been found to inhibit the WRN helicase, a protein involved in DNA repair and replication .
Biochemical Pathways
The inhibition of proteins like wrn helicase can disrupt dna repair and replication processes, leading to cell cycle arrest and apoptosis . This can have downstream effects on various cellular processes, contributing to the compound’s antiproliferative activity.
Result of Action
The result of the compound’s action is typically a reduction in the proliferation of certain cancer cells . By inhibiting key proteins and disrupting cellular processes, the compound can induce cell cycle arrest and apoptosis, thereby inhibiting the growth of the cancer cells .
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-4-8-9(6-7)16-10-2-1-5-17(10)11(8)18/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCIUNLMMBYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(F)(F)F)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)
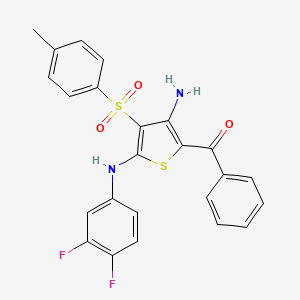
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
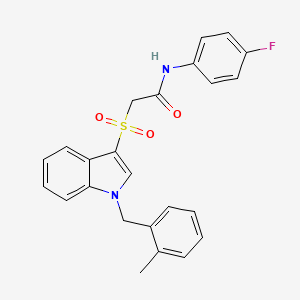
![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)
![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)
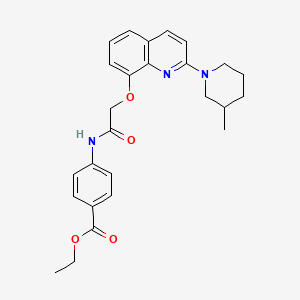
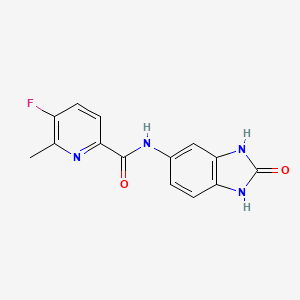
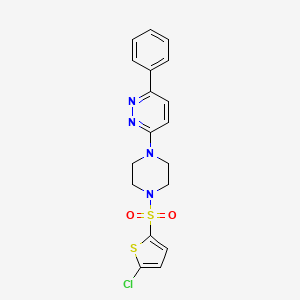
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
